![molecular formula C22H31N5O2S2 B13857953 1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes oxazole, thiazole, and pyridine rings, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol involves multiple steps, including the formation of oxazole and thiazole rings, followed by their integration into the final compound. The general synthetic route can be summarized as follows:
Formation of Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic conditions.
Formation of Thiazole Ring: The thiazole ring is formed via a condensation reaction between a thioamide and a halogenated ketone or aldehyde.
Integration of Rings:
Final Assembly: The final compound is assembled by attaching the pyridine derivative to a dimethylpropan-1-ol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups, leading to the formation of sulfoxides and ketones, respectively.
Reduction: Reduction reactions can target the oxazole and thiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and ketones.
Reduction: Reduced oxazole and thiazole derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and hydroxyl groups.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s ability to interact with biological macromolecules.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The oxazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl and hydroxyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol shares similarities with other heterocyclic compounds, such as:
- 2-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol
- 4-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol
Uniqueness
The compound’s uniqueness lies in its specific combination of oxazole, thiazole, and pyridine rings, along with the presence of both sulfanyl and hydroxyl groups. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H31N5O2S2 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
3-[[6-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]pyridin-3-yl]methylamino]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C22H31N5O2S2/c1-21(2,3)16-10-25-18(29-16)12-30-19-11-26-20(31-19)27-17-7-6-15(9-24-17)8-23-13-22(4,5)14-28/h6-7,9-11,23,28H,8,12-14H2,1-5H3,(H,24,26,27) |
Clé InChI |
GQTPCOMZBGFWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3=NC=C(C=C3)CNCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


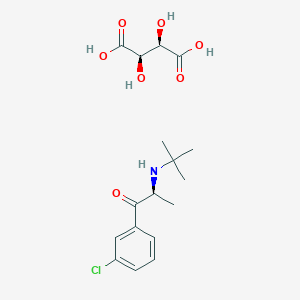
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
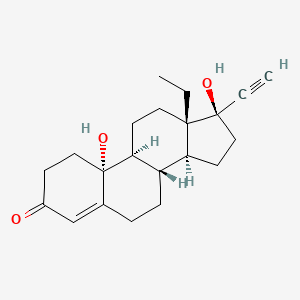
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
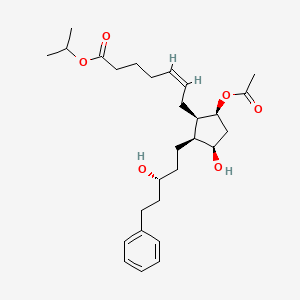
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
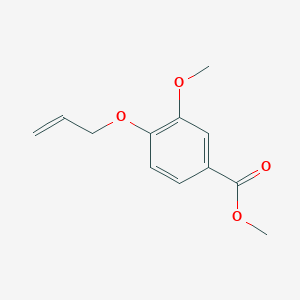
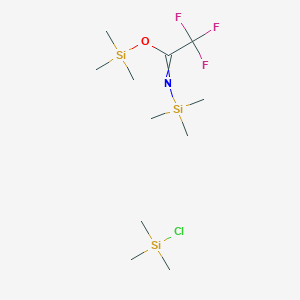
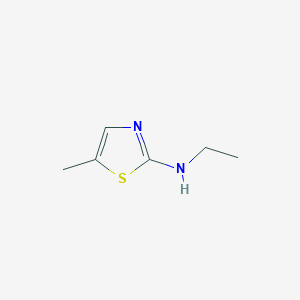
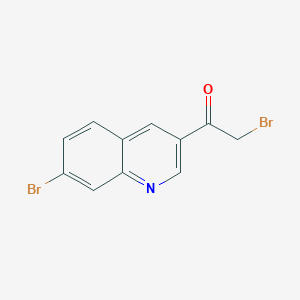


![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
